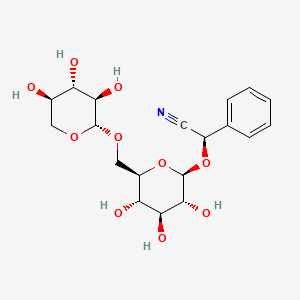

Lucumin

Descripción

Lucuminoside is a natural product found in Vicia sativa with data available.

Propiedades

IUPAC Name |

2-phenyl-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO10/c20-6-11(9-4-2-1-3-5-9)29-19-17(26)15(24)14(23)12(30-19)8-28-18-16(25)13(22)10(21)7-27-18/h1-5,10-19,21-26H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYCJNDALLBNEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(C#N)C3=CC=CC=C3)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lucuminoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029900 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1392-28-5 | |

| Record name | Lucuminoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029900 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

184 - 185 °C | |

| Record name | Lucuminoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029900 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Intricacies of Light: A Technical Guide to the Luciferin-Luciferase Reaction

For Researchers, Scientists, and Drug Development Professionals

The luciferin-luciferase reaction, the source of bioluminescence in organisms like fireflies, has become an indispensable tool in modern biological research. Its high sensitivity and quantum efficiency have made it a cornerstone of reporter gene assays, ATP quantification, and in vivo imaging. This technical guide provides an in-depth exploration of the core mechanism of the firefly luciferin-luciferase reaction, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Reaction Mechanism

The enzymatic reaction catalyzed by firefly luciferase (EC 1.13.12.7) is a multi-step process that converts chemical energy into light with remarkable efficiency. The reaction requires the substrate D-luciferin, adenosine triphosphate (ATP), magnesium ions (Mg²⁺), and molecular oxygen.[1][2] The overall process can be dissected into two primary stages: adenylation of luciferin and its subsequent oxidative decarboxylation.

Step 1: Adenylation of D-Luciferin

The reaction is initiated by the adenylation of the carboxyl group of D-luciferin by ATP, in the presence of Mg²⁺. This forms luciferyl-AMP and releases pyrophosphate (PPi).[1][2] This initial step activates the luciferin substrate.

-

Luciferin + ATP --(Luciferase, Mg²⁺)--> Luciferyl-AMP + PPi [1]

Step 2: Oxidative Decarboxylation and Photon Emission

The luciferyl-AMP intermediate then reacts with molecular oxygen in a complex series of events. This leads to the formation of a transient, high-energy dioxetanone ring structure.[1] This unstable intermediate rapidly decarboxylates, releasing carbon dioxide and producing an electronically excited singlet state of oxyluciferin. As the excited oxyluciferin molecule decays to its ground state, it releases a photon of light.[1]

-

Luciferyl-AMP + O₂ --> Oxyluciferin + CO₂ + AMP*

-

Oxyluciferin --> Oxyluciferin + Light*

The color of the emitted light, typically in the yellow-green to red spectrum (550-620 nm), is influenced by the microenvironment of the luciferase active site, which can affect the tautomeric state (keto-enol forms) of the excited oxyluciferin.[1]

A significant side reaction involves the oxidation of luciferyl adenylate to form dehydroluciferyl-AMP and hydrogen peroxide, which does not produce light and accounts for approximately 20% of the intermediate's consumption.[1]

Quantitative Data Summary

The efficiency and kinetics of the luciferin-luciferase reaction are critical for its application. The following tables summarize key quantitative parameters for firefly luciferase.

Table 1: Kinetic Parameters of Firefly Luciferase (Photinus pyralis)

| Substrate | Michaelis Constant (Km) | Catalytic Rate Constant (kcat) | Reference |

| D-Luciferin (Wild-Type) | 1.21 ± 0.04 µM | 9.70 × 10⁴ cps/nM | [3] |

| D-Luciferin (LGR Mutant) | 0.76 ± 0.06 µM | 3.87 × 10⁵ cps/nM | [3] |

| D-Luciferin (Mutant E) | 8.81 ± 0.27 µM | 1.05 × 10⁶ cps/nM | [3] |

| D-Luciferin (YY5 Mutant) | 4.20 ± 0.18 µM | - | [3] |

| D-Luciferin (in living cells) | 1.55 ± 0.35 mM | - | [4] |

| Oxyluciferin (Inhibitor, Ki) | 0.50 ± 0.03 µM | - | [5] |

| Dehydroluciferyl-adenylate (Inhibitor, Ki) | 3.8 ± 0.7 nM | - | [5] |

| ATP | 25 - 250 µM | - | [4] |

Note: cps/nM refers to counts per second per nanomolar of enzyme. Kinetic parameters can vary based on assay conditions and luciferase variants.

Table 2: Optimal Reaction Conditions for Firefly Luciferase

| Parameter | Optimal Value/Range | Reference |

| pH | 7.8 - 8.0 | [6][7] |

| Temperature | 25 - 30 °C | [8] |

| Mg²⁺ Concentration | ~7.5 mM | [9] |

| Ca²⁺ Concentration (activator) | ~1.0 mM | [9] |

Table 3: Quantum Yields of Various Luciferases

| Luciferase Source | Emission Peak (λmax) | Quantum Yield (Φ) | Reference |

| Photinus pyralis (Firefly) | 560 nm (Yellow-Green) | 0.41 | [10] |

| Pyrearinus termitilluminans (Click Beetle) | Green | 0.61 | [11] |

| Phrixothrix hirtus (Railroad Worm) | 623 nm (Red) | Low | [11] |

| Renilla reniformis (Sea Pansy) | - | - | [12] |

Quantum yield is the ratio of emitted photons to the number of reacting luciferin molecules.

Experimental Protocols

Detailed and consistent methodologies are crucial for reproducible results. The following are generalized protocols for two common applications of the luciferin-luciferase system.

Protocol 1: ATP Quantification Assay

This protocol outlines the steps to determine ATP concentration in a sample, a common method for assessing cell viability.

-

Reagent Preparation:

-

Prepare an ATP Assay Buffer (e.g., 25 mM Tricine buffer, pH 7.8, 5 mM MgSO₄, 0.1 mM EDTA, 0.1 mM DTT).

-

Reconstitute lyophilized D-luciferin to a stock concentration (e.g., 10 mg/mL in water).

-

Prepare a fresh ATP Detection Cocktail by diluting the D-luciferin stock solution into the ATP Assay Buffer (e.g., to a final concentration of 0.4 mg/mL) and adding purified firefly luciferase (e.g., 1 µL per 100 µL of cocktail).[13] This should be done shortly before use for maximal activity.

-

-

Sample Preparation:

-

For cell viability assays, culture cells in a 96-well opaque plate.

-

Lyse the cells to release intracellular ATP. This can be achieved by adding a cell lysis reagent (e.g., containing a non-ionic detergent like Triton X-100) and incubating for a specified time (e.g., 15 minutes at room temperature with gentle shaking).[14]

-

-

Luminescence Measurement:

-

Add an equal volume of the ATP Detection Cocktail to each well containing the cell lysate.[15]

-

Mix briefly on an orbital shaker (e.g., for 2 minutes).[15]

-

Allow the luminescent signal to stabilize (e.g., for 10-15 minutes at room temperature).[15]

-

Measure the luminescence using a luminometer, typically integrating the signal over a period of 1 to 10 seconds.[14]

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of ATP.

-

Determine the ATP concentration in the samples by comparing their luminescence readings to the standard curve.

-

Protocol 2: Luciferase Reporter Gene Assay

This protocol describes the use of luciferase as a reporter to study gene expression.

-

Cell Transfection and Lysis:

-

Transfect cells with a plasmid vector containing the luciferase gene under the control of a promoter of interest.

-

After an appropriate incubation period to allow for gene expression, wash the cells once with Phosphate-Buffered Saline (PBS).[16]

-

Add a passive lysis buffer (e.g., 25 mM Tris-phosphate, pH 7.8, 2 mM DTT, 2 mM 1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid, 10% glycerol, 1% Triton X-100) to the cells.[16]

-

Incubate for 15 minutes at room temperature with gentle rocking to ensure complete lysis.[14]

-

-

Preparation of Lysate for Measurement:

-

Luminescence Measurement:

-

Prepare a Luciferase Assay Reagent containing D-luciferin and ATP in an appropriate buffer.

-

Add a small volume of the clarified cell lysate (e.g., 20 µL) to a luminometer tube or a well of an opaque 96-well plate.[14]

-

Place the tube/plate in a luminometer and inject the Luciferase Assay Reagent (e.g., 100 µL).[14]

-

Measure the luminescence immediately, typically with a short delay (e.g., 2-5 seconds) and an integration time of 10-15 seconds.[16]

-

-

Data Normalization (Dual-Luciferase System):

-

To control for variations in transfection efficiency and cell number, a dual-luciferase system is often employed. This involves co-transfection with a second plasmid expressing a different luciferase (e.g., Renilla luciferase) under the control of a constitutive promoter.

-

After measuring the firefly luciferase activity, a second reagent is added that quenches the firefly signal and provides the substrate for the Renilla luciferase (coelenterazine).[18]

-

The activity of the experimental reporter (firefly luciferase) is then normalized to the activity of the control reporter (Renilla luciferase).

-

References

- 1. Firefly luciferase - Wikipedia [en.wikipedia.org]

- 2. Luciferase | Definition, Bioluminescence, Enzyme, Reaction, & Facts | Britannica [britannica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. schafferlab.berkeley.edu [schafferlab.berkeley.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. researchgate.net [researchgate.net]

- 9. nhsjs.com [nhsjs.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. cdn.origene.com [cdn.origene.com]

- 15. Firefly Luciferase ATP Assay Kit | Cell Signaling Technology [cellsignal.com]

- 16. med.emory.edu [med.emory.edu]

- 17. assaygenie.com [assaygenie.com]

- 18. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

An In-depth Technical Guide to Bioluminescence Imaging with Luciferin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles of bioluminescence imaging (BLI) utilizing the firefly luciferin-luciferase system. It covers the fundamental biochemistry, quantitative performance metrics, detailed experimental protocols for in vivo and in vitro applications, and the use of BLI in studying cellular and molecular biology.

Core Principles of Firefly Bioluminescence

Bioluminescence is the emission of visible light by a living organism, resulting from a chemical reaction.[1] In biomedical research, the most commonly utilized system is derived from the North American firefly, Photinus pyralis.[2][3] This system's utility lies in its high sensitivity and low background signal, as mammalian tissues do not naturally produce light.[4][5]

The process is dependent on the enzyme firefly luciferase, which catalyzes the oxidation of its substrate, D-luciferin.[3][6] This reaction is highly efficient and requires the presence of adenosine triphosphate (ATP), magnesium ions (Mg²⁺), and molecular oxygen (O₂).[1][3][6] The absolute requirement for ATP means that light is only produced by metabolically active cells, making BLI an excellent tool for assessing cell viability.[7]

The biochemical reaction occurs in two primary steps:[6][8]

-

Adenylation of Luciferin: D-luciferin reacts with ATP, catalyzed by luciferase, to form an activated intermediate, luciferyl-adenylate (LH₂-AMP), and pyrophosphate (PPi).[6][8][9]

-

Oxidative Decarboxylation: The luciferyl-adenylate intermediate is then oxidized by molecular oxygen, leading to a decarboxylation reaction that forms an electronically excited oxyluciferin molecule.[6][10] As this excited molecule returns to its ground state, it releases energy in the form of a photon of light.[6][10][11]

The overall reaction can be summarized as: D-Luciferin + ATP + O₂ --(Luciferase, Mg²⁺)--> Oxyluciferin + AMP + PPi + CO₂ + Light

// Edges Luciferin -> Luciferase [dir=none]; ATP -> Luciferase [dir=none]; O2 -> Luciferase [dir=none]; Mg -> Luciferase [label="Cofactor", fontcolor="#5F6368", fontsize=9]; Luciferase -> Oxyluciferin; Oxyluciferin -> Light [label="Photon Emission", fontcolor="#5F6368", fontsize=9]; Luciferase -> AMP; } Caption: The enzymatic reaction catalyzed by firefly luciferase.

Quantitative Data and System Performance

The effectiveness of a BLI system is determined by several quantitative parameters. These metrics are crucial for experimental design and data interpretation.

| Parameter | Value / Range | Significance |

| Peak Emission Wavelength (λmax) | ~560 nm | The yellow-green light emitted is well-suited for in vitro assays.[12][13] In vivo, longer wavelengths (>600 nm) are preferred for better tissue penetration.[14] |

| Quantum Yield | ~0.41 | Represents the efficiency of photon emission per oxidized luciferin molecule under optimal conditions, indicating a highly efficient reaction.[13] |

| Enzyme Half-life (in vivo) | ~2 hours | The relatively short half-life is ideal for monitoring dynamic changes in gene expression and cellular activity over time.[15] |

| Km for Luciferin (in vitro) | ~1-15 µM | Michaelis constant (Km) indicates the substrate concentration at which the reaction rate is half of Vmax. Lower values indicate higher affinity.[16] |

| Km for Luciferin (in vivo) | ~1 mM | The apparent Km in a cellular environment is significantly higher than in vitro, which has implications for substrate dosing in live animals.[13][15][17] |

Experimental Protocols and Workflows

Successful BLI experiments depend on meticulous and standardized protocols. Below are detailed methodologies for common in vivo and in vitro applications.

In Vivo Bioluminescence Imaging

In vivo BLI is a powerful, non-invasive method used to monitor cellular processes such as tumor growth, metastasis, and gene expression in living animals over time.[1][18][19]

Detailed Methodology:

-

Animal and Cell Preparation:

-

Use animal models (typically mice) appropriate for the study.[20]

-

The cells of interest (e.g., cancer cells, stem cells) must be engineered to stably express the firefly luciferase gene.[1][2] This is often achieved via lentiviral transfection.[2]

-

Implant the luciferase-expressing cells into the animal model, for example, subcutaneously or orthotopically.[19]

-

-

Luciferin Substrate Preparation:

-

Prepare a stock solution of D-luciferin potassium or sodium salt at 15 mg/mL in sterile, calcium and magnesium-free Dulbecco's Phosphate-Buffered Saline (DPBS).[21]

-

Ensure the luciferin is completely dissolved by gentle inversion.

-

Sterile filter the solution through a 0.2 µm filter.[21][22] Use the solution immediately or store aliquots at -20°C for future use.[21]

-

-

Substrate Administration and Imaging:

-

Anesthetize the animal using a suitable anesthetic (e.g., isoflurane).[2][21]

-

Inject the prepared D-luciferin solution. The standard dose is 150 mg/kg body weight.[21][22][23] For a 20g mouse, this corresponds to approximately 200 µL of a 15 mg/mL solution.[7] Common injection routes include intraperitoneal (IP), intravenous (IV), or subcutaneous (SQ).[5][7]

-

Place the anesthetized animal inside a light-tight imaging chamber equipped with a sensitive cooled charge-coupled device (CCD) camera.[4]

-

The timing of image acquisition is critical. Peak light emission typically occurs 10-20 minutes after IP injection and 2-5 minutes after IV injection.[7] It is highly recommended to perform a kinetic study for each new animal model to determine the precise peak signal time.[7][21][22]

-

Acquire images for a set duration (e.g., 1 to 5 minutes).[2]

-

-

Data Analysis:

In Vitro Luciferase Reporter Assay

In vitro luciferase assays are commonly used to study gene expression and signal transduction pathways.[12] In these assays, the luciferase gene is placed under the control of a specific promoter or response element. Activation of this promoter leads to the transcription of luciferase, and the resulting enzyme activity is measured as light output.[26][27][28]

Detailed Methodology:

-

Cell Culture and Transfection:

-

Culture mammalian cells in an appropriate multi-well plate format (e.g., 24-well or 96-well).

-

Transfect the cells with a reporter plasmid containing the luciferase gene downstream of a promoter of interest. A co-transfection with a control plasmid (e.g., expressing Renilla luciferase) is often used to normalize for transfection efficiency.[12]

-

Apply experimental treatments (e.g., drugs, signaling molecules) to the cells for the desired duration.

-

-

Cell Lysis:

-

After treatment, aspirate the culture medium and wash the cells once with PBS.[29][30]

-

Add an appropriate volume of a passive lysis buffer (e.g., 75 µL for a 24-well plate).[29]

-

Incubate at room temperature for ~5-10 minutes with gentle shaking to ensure complete cell lysis.[30]

-

Transfer the cell lysate to a microfuge tube and centrifuge at high speed for 5 minutes to pellet cell debris.[29]

-

-

Luminescence Measurement:

-

Prepare the luciferase assay reagent by reconstituting the lyophilized substrate in the provided assay buffer. Allow it to equilibrate to room temperature.[30]

-

In a luminometer-compatible plate or tube, add a specific volume of the cell lysate supernatant (e.g., 20-50 µL).[29][30]

-

Place the sample in a luminometer.

-

Inject the luciferase assay reagent (e.g., 100 µL) into the sample.[29][30]

-

Measure the light output immediately. Assays are often designed for a "glow-type" reaction, where the light signal is stable for at least one minute.[11][30]

-

-

Data Analysis:

-

The light output is measured in Relative Light Units (RLUs).

-

If a dual-luciferase system is used, a second reagent is added that quenches the firefly luciferase signal and simultaneously activates the Renilla luciferase.[12]

-

Normalize the experimental firefly luciferase RLUs to the control Renilla luciferase RLUs to account for variations in cell number and transfection efficiency.

-

Application in Signaling Pathway Analysis

Luciferase reporter assays are a cornerstone for dissecting signal transduction pathways.[31][32] By linking luciferase expression to a response element specific to a transcription factor, researchers can quantitatively measure the activation of that pathway.[26][27]

For example, to study a pathway that activates the transcription factor NF-κB, a reporter construct is created where the luciferase gene is controlled by multiple copies of the NF-κB response element.

// Edges Ligand -> Receptor -> Cascade -> TF; TF -> Promoter [label="Binds & Activates", fontcolor="#5F6368", fontsize=9]; Promoter -> LucGene [label="Drives Transcription", fontcolor="#5F6368", fontsize=9]; LucGene -> Luciferase [label="Translation", fontcolor="#5F6368", fontsize=9]; Luciferase -> Light [label="Reaction with Luciferin", fontcolor="#5F6368", fontsize=9]; } Caption: Using a luciferase reporter to measure signal pathway activation.

When the cell is stimulated (e.g., with a cytokine), the signaling cascade is activated, leading to the translocation of NF-κB to the nucleus. NF-κB then binds to its response element in the reporter construct, driving the expression of luciferase. The subsequent addition of luciferin results in a light signal that is proportional to the strength and duration of the pathway's activation. This approach allows for high-throughput screening of compounds that may modulate specific signaling pathways.[26][27]

References

- 1. BIOLUMINESCENCE IMAGING: PROGRESS AND APPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High throughput quantitative bioluminescence imaging for assessing tumor burden - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bioluminescence Imaging: Basics and Practical Limitations | Radiology Key [radiologykey.com]

- 5. goldbio.com [goldbio.com]

- 6. Firefly luciferase - Wikipedia [en.wikipedia.org]

- 7. sites.duke.edu [sites.duke.edu]

- 8. Firefly bioluminescence: a mechanistic approach of luciferase catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Luciferase Mechanism – Opioid Peptides [sites.tufts.edu]

- 10. researchgate.net [researchgate.net]

- 11. Luciferase Assay System Protocol [promega.sg]

- 12. Lighting Up Cell Signaling: The Science Behind Luciferase Reporter Assays [sciencellonline.com]

- 13. D-Luciferin | AAT Bioquest [aatbio.com]

- 14. Molecular Design of d-Luciferin-Based Bioluminescence and 1,2-Dioxetane-Based Chemiluminescence Substrates for Altered Output Wavelength and Detecting Various Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. schafferlab.berkeley.edu [schafferlab.berkeley.edu]

- 16. researchgate.net [researchgate.net]

- 17. Kinetic analysis and modeling of firefly luciferase as a quantitative reporter gene in live mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [en.bio-protocol.org]

- 19. Bioluminescence Imaging in Preclinical Research - InnoSer [innoserlaboratories.com]

- 20. Small Animal In Vivo Imaging - Experimental techniques for bioluminescence in vivo imaging-Clinx勤翔 [clinxsci.com]

- 21. bcf.technion.ac.il [bcf.technion.ac.il]

- 22. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 23. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [bio-protocol.org]

- 24. youtube.com [youtube.com]

- 25. researchgate.net [researchgate.net]

- 26. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]

- 27. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Bioluminescence: a versatile technique for imaging cellular and molecular features - PMC [pmc.ncbi.nlm.nih.gov]

- 29. med.emory.edu [med.emory.edu]

- 30. assaygenie.com [assaygenie.com]

- 31. Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays | Scientist.com [app.scientist.com]

- 32. Gene Reporter Assays | Signaling Pathway Analysis | QIAGEN [qiagen.com]

Introduction to Bioluminescence and Luciferase Technology

An In-depth Technical Guide on Luciferin Substrate Specificity for Different Luciferases

For Researchers, Scientists, and Drug Development Professionals

Bioluminescence is the remarkable natural phenomenon of light emission by living organisms, a process driven by a chemical reaction. This "cold light" is the result of the oxidation of a substrate, broadly termed a luciferin, catalyzed by an enzyme known as a luciferase.[1] This elegant biological machinery has been harnessed by the scientific community, transforming it into a powerful tool for a myriad of applications in research and drug development. The high sensitivity and specificity of luciferase-based assays, which benefit from low background signal due to the absence of light excitation, make them invaluable for reporter gene assays, immunoassays, and in vivo imaging.[2]

This guide provides a comprehensive overview of the substrate specificity of commonly used luciferases, presents quantitative data on their kinetic parameters, details experimental protocols for their characterization, and visualizes the underlying biochemical pathways and experimental workflows.

Major Classes of Luciferases and Their Substrate Specificity

The specificity of the interaction between a luciferase and its luciferin is a cornerstone of their utility. Different luciferases, often from distinct evolutionary origins, have evolved to recognize specific luciferins. This section delves into the characteristics of the most prominent luciferase systems.

Firefly Luciferase (Photinus pyralis)

Firefly luciferase (FLuc) is one of the most widely recognized and utilized bioluminescent reporters.[3]

-

Biochemical Reaction and Mechanism: The light-emitting reaction catalyzed by FLuc is unique in its requirement for adenosine triphosphate (ATP).[4][5] The process occurs in two main steps: first, the adenylation of D-luciferin with ATP to form a luciferyl-AMP intermediate and pyrophosphate.[6][7] Subsequently, this intermediate is oxidized by molecular oxygen, leading to the formation of an electronically excited oxyluciferin, which then decays to its ground state, emitting a photon of light.[5][8]

-

Substrate: D-Luciferin: The natural substrate for FLuc is D-luciferin. The enzyme exhibits a high degree of stereospecificity, with L-luciferin not being a substrate for the light-emitting reaction.[6]

-

Substrate Analogs and Specificity: While D-luciferin is the canonical substrate, various analogs have been synthesized to modulate the properties of the emitted light, such as wavelength and intensity, or to improve in vivo bioavailability.[9] The specificity of FLuc for D-luciferin and its ATP-dependence makes it an excellent tool for assays where cellular energy status is of interest.[3][10]

Renilla Luciferase (Renilla reniformis)

Renilla luciferase (RLuc) is a marine luciferase that is frequently used in dual-reporter assays, often in conjunction with firefly luciferase.[2]

-

Biochemical Reaction and Mechanism: Unlike FLuc, the RLuc-catalyzed reaction is ATP-independent.[11] RLuc catalyzes the oxidative decarboxylation of its substrate, coelenterazine, in the presence of molecular oxygen to produce coelenteramide, CO2, and blue light.[12][13]

-

Substrate: Coelenterazine: Coelenterazine is the native luciferin for a variety of marine bioluminescent organisms.[1][14]

-

Substrate Analogs and Specificity: Numerous coelenterazine analogs have been developed to enhance signal intensity, prolong signal duration, or shift the emission wavelength.[12][13] RLuc can utilize some of these analogs, although with varying efficiency.[14] The distinct substrate and cofactor requirements of RLuc and FLuc allow for their simultaneous measurement in the same sample, which is the basis of the widely used Dual-Luciferase® Reporter Assay System.[2][15]

Gaussia Luciferase (Gaussia princeps)

Gaussia luciferase (GLuc) is another marine luciferase that utilizes coelenterazine as its substrate.[2]

-

Biochemical Reaction and Mechanism: Similar to RLuc, the GLuc reaction is ATP-independent and involves the oxidation of coelenterazine.[11] However, GLuc is known for its exceptionally bright and rapid "flash" kinetics.[16]

-

Substrate: Coelenterazine: GLuc uses coelenterazine as its luciferin.[2]

-

Unique Properties and Substrate Specificity: GLuc exhibits a narrow substrate specificity that differs from other coelenterazine-utilizing luciferases like Renilla and Oplophorus luciferases.[17] It is also a naturally secreted protein, which allows for the repeated, non-destructive analysis of reporter activity in the cell culture medium.[2]

NanoLuc® Luciferase (Engineered from Oplophorus gracilirostris)

NanoLuc® luciferase (NLuc) is a small, engineered luciferase derived from the deep-sea shrimp Oplophorus gracilirostris.[11]

-

Biochemical Reaction and Mechanism: NLuc catalyzes the oxidation of its substrate, furimazine, in an ATP-independent reaction to produce a very bright and stable "glow-type" luminescence.[11][18]

-

Substrate: Furimazine and its Analogs: NLuc was co-evolved with a novel substrate, furimazine, which is a coelenterazine analog.[11][12] This co-development resulted in a highly specific enzyme-substrate pair.[19] Further development has led to furimazine analogs such as hydrofurimazine and fluorofurimazine with improved aqueous solubility and bioavailability for in vivo imaging.[20]

-

Advantages in terms of Specificity and Brightness: The NLuc system is over 150 times brighter than firefly and Renilla luciferase systems.[11] Its high specificity for furimazine and lack of cross-reactivity with other luciferins make it an ideal component for dual-luciferase assays when paired with firefly luciferase.[19]

Quantitative Analysis of Substrate Specificity

The interaction between a luciferase and its luciferin can be quantified by its kinetic parameters, primarily the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). Km is an indicator of the substrate concentration at which the reaction rate is half of Vmax, and a lower Km value generally signifies a higher affinity of the enzyme for its substrate.

Table 1: Kinetic Parameters of Firefly Luciferase with D-Luciferin and Analogs

| Substrate | Luciferase | Km (µM) | Vmax (relative units) | Reference |

| D-Luciferin | Firefly Luciferase | ~15.7 | - | [21] |

| Oxyluciferin (inhibitor) | Firefly Luciferase | 14.7 ± 0.7 | - | [22] |

| Dehydroluciferyl-adenylate (L-AMP) (inhibitor) | Firefly Luciferase | 14.9 ± 0.2 | - | [22] |

Table 2: Kinetic Parameters of Marine Luciferases (Renilla, Gaussia) with Coelenterazine and Analogs

Quantitative Km and Vmax data for Renilla and Gaussia luciferases with various coelenterazine analogs were not explicitly found in a consolidated format in the initial search results. These values are often determined in specific experimental contexts and can vary.

Table 3: Kinetic Parameters of NanoLuc® Luciferase with Furimazine and Analogs

| Substrate | Luciferase | KM (µM) | Relative kcat | Reference |

| Furimazine | Antares (NanoLuc fusion) | 0.8 | 1.0 | [20] |

| Hydrofurimazine | Antares (NanoLuc fusion) | 2.5 | 1.3 | [20] |

| Fluorofurimazine | Antares (NanoLuc fusion) | 1.2 | 1.8 | [20] |

Table 4: Summary of Substrate Cross-Reactivity between Luciferase Systems

| Luciferase | D-Luciferin | Coelenterazine | Furimazine |

| Firefly Luciferase | High Activity | No Activity | No Activity |

| Renilla Luciferase | No Activity | High Activity | Low/No Activity |

| Gaussia Luciferase | No Activity | High Activity | Low/No Activity |

| NanoLuc® Luciferase | No Activity | Low/No Activity | High Activity |

Experimental Protocols for Determining Substrate Specificity

The following are generalized protocols for assessing luciferase activity and substrate specificity.

In Vitro Luciferase Assay

-

Objective: To measure the light output of a purified luciferase with a specific luciferin or to determine the kinetic parameters (Km and Vmax).

-

Materials and Reagents:

-

Step-by-step Procedure:

-

Prepare a dilution series of the luciferin substrate in the assay buffer.

-

Add a fixed amount of the purified luciferase to each well of the microplate.

-

Initiate the reaction by adding the different concentrations of the luciferin substrate to the wells. For FLuc, the substrate solution should also contain ATP.[23]

-

Immediately measure the luminescence using a luminometer. The integration time will depend on the signal intensity and kinetics (flash vs. glow).[3][23]

-

-

Data Analysis:

-

Plot the initial reaction velocity (luminescence intensity) against the substrate concentration.

-

Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

-

Dual-Luciferase® Reporter (DLR™) Assay

-

Principle and Application: This assay allows for the sequential measurement of two different luciferases (typically firefly and Renilla) from a single sample. The first luciferase is measured, its reaction is then quenched, and the second luciferase is subsequently activated and measured.[15] This allows for an internal control to normalize for transfection efficiency and cell number.

-

Materials and Reagents:

-

Cells co-transfected with plasmids expressing the two reporter luciferases.

-

Passive Lysis Buffer.

-

Luciferase Assay Reagent II (for firefly luciferase).

-

Stop & Glo® Reagent (quenches FLuc and contains the substrate for Renilla luciferase).[15]

-

Luminometer with injectors.

-

-

Step-by-step Procedure:

-

Lyse the transfected cells using Passive Lysis Buffer.[15]

-

Add a small volume of the cell lysate to a luminometer tube or well of a microplate.

-

Place the sample in the luminometer.

-

Inject the Luciferase Assay Reagent II and measure the firefly luciferase activity.[15]

-

Inject the Stop & Glo® Reagent and measure the Renilla luciferase activity.[15]

-

-

Data Analysis and Interpretation:

-

Calculate the ratio of the experimental reporter (firefly) to the control reporter (Renilla) luminescence.

-

Compare the normalized values across different experimental conditions.

-

Visualizing Bioluminescent Pathways and Workflows

Conclusion and Future Perspectives

The specificity of luciferin-luciferase interactions is fundamental to their application as biological reporters. Firefly luciferase and its ATP-dependent reaction with D-luciferin stand apart from the marine luciferases, which generally utilize coelenterazine or its analogs in an ATP-independent manner. The development of engineered luciferases like NanoLuc, with its bespoke substrate furimazine, has pushed the boundaries of sensitivity and specificity, enabling more complex and quantitative biological inquiries.

Future advancements will likely focus on the continued engineering of both luciferases and luciferins to create novel pairs with tailored properties, such as red-shifted light emission for deeper tissue imaging and orthogonal specificities for multiplexed analysis. These innovations will undoubtedly expand the role of bioluminescence in high-throughput screening, diagnostics, and personalized medicine, providing researchers with increasingly sophisticated tools to unravel the complexities of biological systems.

References

- 1. Coelenterazine-dependent luciferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. goldbio.com [goldbio.com]

- 3. Bioluminescent Firefly Luciferase Assays [sigmaaldrich.com]

- 4. Firefly luciferase - Wikipedia [en.wikipedia.org]

- 5. Firefly luciferase: an adenylate-forming enzyme for multicatalytic functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Firefly bioluminescence: a mechanistic approach of luciferase catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Luciferase Mechanism – Opioid Peptides [sites.tufts.edu]

- 8. researchgate.net [researchgate.net]

- 9. escholarship.org [escholarship.org]

- 10. Regulatory effects of ATP and luciferin on firefly luciferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NanoLuc: A Small Luciferase is Brightening up the Field of Bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New bioluminescent coelenterazine derivatives with various C-6 substitutions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01554B [pubs.rsc.org]

- 13. scispace.com [scispace.com]

- 14. Coelenterazine Analogs for Bioassays and Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. assaygenie.com [assaygenie.com]

- 16. Biophysical analysis of Gaussia luciferase bioluminescence mechanisms using a non-oxidizable coelenterazine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of cell-impermeable coelenterazine derivatives - Chemical Science (RSC Publishing) DOI:10.1039/C3SC51985F [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Nano-Glo® Fluorofurimazine In Vivo Substrate (FFz) [promega.co.uk]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. med.emory.edu [med.emory.edu]

chemical properties and structure of D-luciferin

An In-depth Technical Guide to the Chemical Properties and Structure of D-Luciferin

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-luciferin, a heterocyclic carboxylic acid, is the characteristic substrate for firefly luciferase, an enzyme widely utilized as a genetic reporter in biological research. The ATP-dependent oxidation of D-luciferin by luciferase results in the emission of light, a phenomenon known as bioluminescence. This technical guide provides a comprehensive overview of the , intended for researchers, scientists, and professionals in drug development. The document details its physicochemical properties, stability, and the mechanism of the light-emitting reaction. Furthermore, it outlines standardized experimental protocols for its use in both in vitro and in vivo applications and includes visual diagrams to illustrate key pathways and workflows.

Chemical Structure and Properties

D-luciferin is a chiral molecule with the chemical formula C₁₁H₈N₂O₃S₂.[1][2] The molecule consists of a benzothiazole ring system linked to a thiazoline ring bearing a carboxylic acid group. The stereochemistry at the C4 position of the thiazoline ring is critical for its biological activity, with only the D-enantiomer serving as an efficient substrate for firefly luciferase.

Physicochemical Properties

A summary of the key physicochemical properties of D-luciferin and its common salts is presented in Table 1. D-luciferin is typically available as the free acid, or as a more water-soluble potassium or sodium salt.[3] The free acid form is a pale yellow to off-white powder.[4]

Table 1: Physicochemical Properties of D-Luciferin and its Salts

| Property | D-Luciferin (Free Acid) | D-Luciferin Potassium Salt | D-Luciferin Sodium Salt |

| Molecular Formula | C₁₁H₈N₂O₃S₂[1][2] | C₁₁H₇KN₂O₃S₂[5] | C₁₁H₇N₂NaO₃S₂[6] |

| Molecular Weight | 280.32 g/mol [4] | 318.41 g/mol [5][7] | 302.3 g/mol |

| CAS Number | 2591-17-5[1] | 115144-35-9[5][7] | 103404-75-7[6] |

| Appearance | Off-white to light yellow powder[4] | Nearly white powder[5] | Crystalline solid |

| UV Absorption (λmax) | 268 nm, 330 nm (in N₂-sparged ethanol)[8] | 268 nm, 327 nm | 269 nm, 327 nm |

| Molar Absorptivity (ε) | 7,040 M⁻¹cm⁻¹ (at 268 nm), 18,200 M⁻¹cm⁻¹ (at 327 nm)[8][9] | Not specified | Not specified |

| Bioluminescence Emission (λmax) | ~560 nm (pH dependent)[10][11] | ~560 nm[7] | ~560 nm |

| Bioluminescence Quantum Yield | ~0.41[10][12] | Not specified | Not specified |

| pKa | Theoretical calculations suggest pKa values for the phenolic hydroxy and carboxy groups, and the N-H⁺ bond in the thiazoline ring.[13] | Not specified | Not specified |

Solubility

The solubility of D-luciferin is dependent on its form (free acid vs. salt) and the solvent. The free acid has limited solubility in aqueous solutions, while the potassium and sodium salts are readily soluble in water and buffers.[3]

Table 2: Solubility of D-Luciferin and its Salts

| Solvent | D-Luciferin (Free Acid) | D-Luciferin Potassium Salt | D-Luciferin Sodium Salt |

| Water | Insoluble (requires addition of a dilute base)[3][14] | Up to 40 mg/mL[5] | Soluble |

| Phosphate-Buffered Saline (PBS) | Insoluble (requires addition of a dilute base)[3] | Up to 40 mg/mL[5] | Soluble |

| Methanol | Soluble (10 mg/mL)[8] | Not specified | Not specified |

| DMSO | Soluble (50 mg/mL)[8] | Not specified | Not specified |

Stability and Storage

D-luciferin is sensitive to light, oxygen, and moisture, both in solid form and in solution.[6] For long-term storage, it should be kept at -20°C in a desiccated, light-protected environment, preferably under an inert gas like argon or nitrogen.[5][6]

Aqueous solutions of D-luciferin are prone to racemization, converting the active D-isomer to the inhibitory L-isomer. One study found that after 14 days in solution, the L-luciferin content increased to 38%, and to 51% after 21 days.[4] Therefore, for optimal results, it is highly recommended to use freshly prepared solutions.[6] If storage of a solution is necessary, it should be aliquoted and stored at -80°C for up to 6 months, although some degradation may still occur.[5][6] Repeated freeze-thaw cycles should be avoided.[5]

Bioluminescent Reaction Mechanism

The bioluminescence of D-luciferin is a two-step enzymatic reaction catalyzed by firefly luciferase in the presence of adenosine triphosphate (ATP), magnesium ions (Mg²⁺), and molecular oxygen.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. goldbio.com [goldbio.com]

- 4. researchmap.jp [researchmap.jp]

- 5. resources.revvity.com [resources.revvity.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. biotium.com [biotium.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. D-Luciferin | AAT Bioquest [aatbio.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Quantitative Analysis of Bioluminescence Optical Signal - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Theoretical study of firefly luciferin pKa values--relative absorption intensity in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. D-Luciferin, firefly, Free Acid - LKT Labs [lktlabs.com]

An In-Depth Technical Guide to Understanding Luciferin Bioavailability In Vivo

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical factors influencing D-luciferin bioavailability for in vivo bioluminescence imaging (BLI). Understanding the pharmacokinetics, biodistribution, and cellular uptake of luciferin is paramount for the accurate quantification and interpretation of reporter gene expression, tumor burden assessment, and other biological processes in preclinical research.

Quantitative Pharmacokinetics of D-Luciferin

The bioavailability of D-luciferin is significantly influenced by the route of administration, dosage, and the specific animal model. The following tables summarize key quantitative data from various studies.

| Parameter | Route of Administration | Value | Animal Model | Source |

| Typical Dosage | Intraperitoneal (IP) | 120-225 mg/kg | Mice | [1] |

| Intraperitoneal (IP) | 150 mg/kg | Mice | [2][3][4][5][6][7] | |

| Intravenous (IV) | 15 mg/kg | Mice | [8] | |

| Subcutaneous (SC) | 75 mg/kg | Mice | [8] | |

| Time to Peak Signal (Tmax) | Intraperitoneal (IP) | ~10-20 minutes | Mice | [1][4][9] |

| Intravenous (IV) | ~2-5 minutes | Mice | [9] | |

| Subcutaneous (SC) | ~10-20 minutes | Mice | [9] | |

| Half-life (t1/2) in Plasma | Intraperitoneal (IP) | 9.0 minutes (Wild Type) | FVB Mice | [10] |

| Intraperitoneal (IP) | 9.6 minutes (Bcrp Knockout) | FVB Mice | [10] | |

| Intravenous (IV) | 3.54 minutes | Transgenic Mice | [11] |

Table 1: Pharmacokinetic Parameters of D-Luciferin in Mice.

Tissue Biodistribution of D-Luciferin

The distribution of D-luciferin throughout the body is not uniform and is highly dependent on the administration route. This differential distribution can significantly impact the bioluminescent signal intensity from various organs.

| Tissue | Administration Route | Uptake (% Injected Dose/gram) | Time Point | Animal Model | Source |

| Kidneys | Intravenous (IV) | 10.6% | Early | Nude Mice | [12][13] |

| Liver | Intravenous (IV) | 11.9% | Early | Nude Mice | [12][13] |

| Bladder | Intravenous (IV) | up to 81.3% | Later | Nude Mice | [12][13] |

| Small Intestine | Intravenous (IV) | 6.5% | Later | Nude Mice | [12][13] |

| Blood | Intraperitoneal (IP) | 15.7 ± 0.7% | 5 min | ICR Mice | [14] |

| Intraperitoneal (IP) | 6.7 ± 2.4% | 45 min | ICR Mice | [14] | |

| Brain | Intravenous (IV) / Intraperitoneal (IP) | Low (<1%) | Various | Nude & ICR Mice | [12][14][15] |

Table 2: Biodistribution of Radiolabeled D-Luciferin in Mice.

Key Experimental Protocols

Accurate and reproducible in vivo bioluminescence imaging requires standardized experimental protocols. Below are detailed methodologies for luciferin preparation, administration, and imaging.

Preparation of D-Luciferin Stock Solution

-

Reconstitution : Prepare a stock solution of D-Luciferin at a concentration of 15 mg/mL in sterile Dulbecco's Phosphate-Buffered Saline (DPBS) without calcium and magnesium.[2][3][6] For some applications, a 30 mg/mL stock in sterile water or DPBS is used.[16][17]

-

Dissolution : Gently mix the solution by inversion until the D-luciferin is completely dissolved.[3]

-

Sterilization : Sterilize the solution by passing it through a 0.22 µm syringe filter.[6][9][16]

-

Storage : Use the solution immediately or store it in aliquots at -20°C or -80°C for future use.[3][6] It is recommended to use the solution within 7 days to avoid decreased bioluminescence due to the racemization of D-luciferin to L-luciferin, which acts as a competitive inhibitor.[18][19]

In Vivo Administration of D-Luciferin

Animal Model: Immunocompromised mice (e.g., Nude, NSG) are commonly used for xenograft tumor models.[2][12]

Anesthesia: Anesthetize mice using an isoflurane vaporizer before and during imaging.[2]

Administration Routes:

-

Intraperitoneal (IP) Injection: This is the most common route of administration.

-

Restrain the mouse and tilt its head downwards to move the abdominal organs away from the injection site.[3]

-

Inject the prepared D-luciferin solution into the lower right or left quadrant of the abdomen using a 25-27.5 gauge needle.[2][7]

-

The standard dose is 150 mg/kg, which corresponds to approximately 10 µL of a 15 mg/mL solution per gram of body weight.[3][6][16]

-

-

Intravenous (IV) Injection: This route leads to a more rapid peak in signal.

-

Subcutaneous (SC) Injection:

-

Lift the loose skin around the neck and shoulder area.

-

Insert a 23-25 gauge needle and inject the D-luciferin solution to form a bleb under the skin.[9]

-

Bioluminescence Imaging and Kinetic Curve Determination

-

Imaging System: Use a cooled charge-coupled device (CCD) camera system, such as an IVIS Spectrum imager.[1][2]

-

Kinetic Curve: To determine the optimal imaging time for a specific model, it is crucial to perform a kinetic study.[3][4][6][9]

-

Image Acquisition: For subsequent experiments, image the animals at the predetermined peak signal time.[4] The exposure time will vary depending on the signal intensity, typically ranging from 1 second to 5 minutes.[8]

Factors Influencing Luciferin Bioavailability and Signal

Several factors can affect the in vivo bioavailability of luciferin and the resulting bioluminescent signal.

D-Luciferin Stability

D-luciferin in solution can racemize to L-luciferin over time.[18][19] L-luciferin is a competitive inhibitor of firefly luciferase, and its presence can significantly reduce the bioluminescent signal.[19] Studies have shown that after 14 days, the L-luciferin content in a D-luciferin solution can increase to 38%, and to 51% after 21 days.[19] Therefore, it is recommended to use freshly prepared D-luciferin solutions or solutions stored for no longer than 7 days.[18][19]

Blood-Brain Barrier and Efflux Transporters

The blood-brain barrier (BBB) significantly restricts the entry of D-luciferin into the central nervous system, resulting in low signal from brain tissues.[14][15][20] The efflux transporter ABCG2 (Breast Cancer Resistance Protein) has been shown to actively pump D-luciferin out of the brain, further limiting its bioavailability.[10][15] Inhibition of ABCG2 can enhance the brain uptake of D-luciferin.[15]

Synthetic Luciferin Analogs

To overcome the limitations of D-luciferin, synthetic analogs have been developed. CycLuc1, for example, is more hydrophobic and has been shown to improve bioluminescence imaging in the brain due to better cell permeability and a lower Michaelis constant (Km) for luciferase.[10][21][22][23] These synthetic substrates often require lower doses compared to D-luciferin.[23][24]

Visualizations

Luciferase Reaction and Cellular Uptake

Caption: Luciferase Reaction and Cellular Uptake.

Experimental Workflow for In Vivo Bioluminescence Imaging

Caption: In Vivo Bioluminescence Imaging Workflow.

Factors Affecting Luciferin Bioavailability

References

- 1. berthold.com [berthold.com]

- 2. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [bio-protocol.org]

- 3. bcf.technion.ac.il [bcf.technion.ac.il]

- 4. ohsu.edu [ohsu.edu]

- 5. ohsu.edu [ohsu.edu]

- 6. How to prepare Luciferin for in vivo use? | AAT Bioquest [aatbio.com]

- 7. slu.edu [slu.edu]

- 8. extranet.fredhutch.org [extranet.fredhutch.org]

- 9. sites.duke.edu [sites.duke.edu]

- 10. Factors Influencing Luciferase-Based Bioluminescent Imaging in Preclinical Models of Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enhanced in vivo bioluminescence imaging using liposomal luciferin delivery system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Uptake kinetics and biodistribution of 14C-D-luciferin—a radiolabeled substrate for the firefly luciferase catalyzed bioluminescence reaction: impact on bioluminescence based reporter gene imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Uptake kinetics and biodistribution of 14C-D-luciferin--a radiolabeled substrate for the firefly luciferase catalyzed bioluminescence reaction: impact on bioluminescence based reporter gene imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. web.stanford.edu [web.stanford.edu]

- 15. Bioluminescent imaging of drug efflux at the blood–brain barrier mediated by the transporter ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 17. resources.revvity.com [resources.revvity.com]

- 18. Stability of d-luciferin for bioluminescence to detect gene expression in freely moving mice for long durations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchmap.jp [researchmap.jp]

- 20. promegaconnections.com [promegaconnections.com]

- 21. A synthetic luciferin improves in vivo bioluminescence imaging of gene expression in cardiovascular brain regions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. A synthetic luciferin improves bioluminescence imaging in live mice - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Bioluminescence imaging in mice with synthetic luciferin analogues - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Bioluminescence: A Technical Guide to Luciferin Applications in Molecular Biology Research

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular biology research, the luciferin-luciferase system stands as a beacon of innovation, offering unparalleled sensitivity and versatility. This technical guide delves into the core applications of luciferin, providing an in-depth exploration of its use in reporter gene assays, in vivo imaging, cell viability and cytotoxicity assays, protein-protein interaction studies, and high-throughput screening. With a focus on quantitative data, detailed experimental protocols, and visual representations of complex biological processes, this document serves as a comprehensive resource for leveraging the power of bioluminescence in your research endeavors.

Core Principles of the Luciferin-Luciferase Reaction

At the heart of these applications is the enzymatic reaction catalyzed by luciferase, which oxidizes the substrate luciferin in the presence of ATP and oxygen to produce light.[1] The intensity of the emitted light is directly proportional to the concentration of the limiting component in the reaction, which can be luciferase, ATP, or luciferin itself.[2] This principle allows for the quantitative measurement of various biological activities. Firefly luciferase, a 62,000 Dalton monomeric protein, is the most commonly used enzyme and catalyzes the ATP-dependent oxidation of D-luciferin to oxyluciferin, resulting in the emission of yellow-green light with a spectral maximum around 560 nm.[3]

Key Applications and Methodologies

The luciferin-luciferase system has been adapted for a wide array of applications in molecular biology and drug discovery. The following sections provide detailed insights into the most prominent uses, including quantitative data and experimental protocols.

Reporter Gene Assays: Illuminating Gene Expression

Luciferase reporter gene assays are a cornerstone for studying gene regulation and function.[4] In these assays, the luciferase gene is placed under the control of a specific promoter or regulatory element. The amount of light produced upon addition of luciferin is directly proportional to the transcriptional activity of that promoter.[5] This allows for the precise quantification of gene expression in response to various stimuli or therapeutic compounds.

Quantitative Data: Comparison of Common Luciferase Systems

| Luciferase System | Substrate | Emission Peak (in vitro) | Key Features |

| Firefly Luciferase | D-Luciferin | ~560 nm (Yellow-Green) | High quantum yield, ATP-dependent, widely used for gene expression studies. |

| Renilla Luciferase | Coelenterazine | ~480 nm (Blue) | ATP-independent, often used as a control for dual-reporter assays. |

| NanoLuc® Luciferase | Furimazine | ~460 nm (Blue) | Engineered enzyme, significantly brighter and smaller than firefly or Renilla luciferase.[3] |

Experimental Protocol: Dual-Luciferase® Reporter Assay

This protocol enables the sequential measurement of Firefly and Renilla luciferase activity from a single sample, with the Renilla luciferase serving as an internal control to normalize for transfection efficiency and cell number.[6]

-

Cell Culture and Transfection:

-

Cell Lysis:

-

Luminescence Measurement:

-

Add Luciferase Assay Reagent II (LAR II), which contains the firefly luciferin substrate, to the wells of a white-walled 96-well plate.[7]

-

Transfer 20 µL of the cell lysate to the wells containing LAR II and measure the firefly luminescence immediately using a luminometer.[6][7]

-

Add Stop & Glo® Reagent to the same wells. This reagent quenches the firefly luciferase reaction and contains the substrate for Renilla luciferase (coelenterazine).[7]

-

Measure the Renilla luminescence.

-

-

Data Analysis:

-

Calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize the experimental reporter gene expression.

-

Bioluminescence In Vivo Imaging (BLI): Visualizing Biological Processes in Living Animals

Bioluminescence imaging (BLI) is a non-invasive technique that allows for the real-time monitoring of biological processes in living animals.[8][9] Cells of interest, such as tumor cells or stem cells, are genetically engineered to express luciferase.[10] Upon administration of luciferin, these cells emit light that can be detected and quantified using a sensitive camera, providing spatial and temporal information about cell proliferation, migration, and response to therapy.[11]

Quantitative Data: D-Luciferin Administration for In Vivo Imaging

| Parameter | Value | Reference |

| Typical D-Luciferin Dose | 150 mg/kg body weight | [12][13] |

| Stock Solution Concentration | 15 mg/mL in DPBS | [14][15] |

| Injection Volume | 10 µL/g of body weight | [15] |

| Time to Peak Signal (Intraperitoneal Injection) | 10-20 minutes | [9] |

| Time to Peak Signal (Intravenous Injection) | 2-5 minutes | [9] |

Experimental Protocol: In Vivo Imaging of Luciferase-Labeled Tumors

-

Animal Preparation:

-

Anesthetize the mouse using isoflurane (2% in 1 L/min oxygen).[11]

-

-

Luciferin Administration:

-

Image Acquisition:

-

Data Analysis:

ATP Assays: Measuring Cell Viability and Cytotoxicity

ATP is a universal marker of metabolically active, viable cells.[2][16] Luciferin-based ATP assays exploit the ATP-dependency of the firefly luciferase reaction to quantify the amount of ATP in a sample, which directly correlates with the number of viable cells.[17][18] These assays are highly sensitive and are widely used for assessing cell proliferation and cytotoxicity in response to drug candidates.

Experimental Protocol: ATP-Based Cell Viability Assay

-

Cell Culture and Treatment:

-

Plate cells in a 96-well plate and treat them with the compounds of interest.

-

-

Cell Lysis and ATP Release:

-

Add a single reagent that both lyses the cells to release ATP and provides the luciferase and luciferin.[2]

-

-

Luminescence Measurement:

-

Incubate the plate for a short period (typically 10-20 minutes) at room temperature to allow the luminescent signal to stabilize.[19]

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

The luminescent signal is directly proportional to the ATP concentration and, therefore, the number of viable cells.

-

Protein-Protein Interaction Assays: Unveiling Molecular Networks

Luciferin-based assays are powerful tools for studying protein-protein interactions (PPIs) in living cells.[20] One common method is the Protein-fragment Complementation Assay (PCA), also known as split luciferase.[21][22] In this assay, the luciferase enzyme is split into two non-functional fragments, and each fragment is fused to one of the two proteins of interest. If the two proteins interact, the luciferase fragments are brought into close proximity, allowing them to reconstitute a functional enzyme and produce a luminescent signal upon the addition of luciferin.[21][23]

Experimental Protocol: Split Luciferase Complementation Assay

-

Construct Generation:

-

Create expression vectors where the N-terminal fragment of luciferase (NLuc) is fused to one protein of interest, and the C-terminal fragment (CLuc) is fused to the other.[21]

-

-

Cell Transfection and Expression:

-

Co-transfect cells with the NLuc and CLuc fusion constructs.

-

Allow sufficient time for protein expression.

-

-

Luminescence Measurement:

-

Lyse the cells and add a luciferin-containing assay reagent.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

An increase in luminescence compared to negative controls indicates an interaction between the two proteins of interest.

-

High-Throughput Screening (HTS) in Drug Discovery

The sensitivity, wide dynamic range, and amenability to automation make luciferin-based assays ideal for high-throughput screening (HTS) in drug discovery.[1][24] These assays can be used to screen large compound libraries for their effects on gene expression, cell viability, enzyme activity, and protein-protein interactions.[25][26] "Glow-type" luciferase assays, which produce a long-lasting signal, are particularly well-suited for HTS as they allow for batch processing of plates.

Quantitative Data: Flash vs. Glow Luciferase Assays

| Assay Type | Signal Kinetics | Signal Half-Life | Application |

| Flash Assay | Rapid decay of signal | ~10 minutes | Highest sensitivity, requires immediate measurement. |

| Glow Assay | Stable, long-lasting signal | ~3 hours or more | Ideal for HTS and batch processing. |

Experimental Workflow: HTS for Enzyme Inhibitors using a Pro-Luciferin Substrate

In this approach, a modified luciferin ("pro-luciferin") that is not a substrate for luciferase is used.[27] The pro-luciferin is designed to be a substrate for a specific enzyme of interest. Cleavage of the pro-luciferin by the target enzyme releases free luciferin, which can then be used by luciferase to produce light.[28]

Conclusion

The applications of luciferin in molecular biology research are vast and continue to expand. From elucidating the intricacies of gene regulation to visualizing disease progression in real-time and accelerating the drug discovery process, the luciferin-luciferase system provides researchers with a powerful and versatile toolkit. By understanding the core principles and methodologies outlined in this guide, scientists can effectively harness the power of bioluminescence to drive their research forward and make groundbreaking discoveries. The continued development of novel luciferins and engineered luciferases promises to further enhance the sensitivity and capabilities of these assays, solidifying their place as an indispensable technology in the modern life sciences.[25][29]

References

- 1. promega.com [promega.com]

- 2. ATP Assays | What is an ATP Assay? [promega.jp]

- 3. promega.com [promega.com]

- 4. indigobiosciences.com [indigobiosciences.com]

- 5. Luciferase: A Powerful Bioluminescent Research Tool | The Scientist [the-scientist.com]

- 6. assaygenie.com [assaygenie.com]

- 7. Luciferase reporter assay [bio-protocol.org]

- 8. How to Select Firefly Luciferin Analogues for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sites.duke.edu [sites.duke.edu]

- 10. Bioluminescence Imaging In Vivo: Luciferase Guide | Ubigene [ubigene.us]

- 11. oncology.labcorp.com [oncology.labcorp.com]

- 12. A synthetic luciferin improves bioluminescence imaging in live mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bioluminescence imaging (BLI) [bio-protocol.org]

- 14. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [bio-protocol.org]

- 15. ohsu.edu [ohsu.edu]

- 16. goldbio.com [goldbio.com]

- 17. biotium.com [biotium.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Luciferase-based cytotoxicity assay [bio-protocol.org]

- 20. Luciferase Protein Complementation Assays for Bioluminescence Imaging of Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Current advances in the use of bioluminescence assays for drug discovery: an update of the last ten years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. promega.de [promega.de]

- 28. Advances in luminescence-based technologies for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

history and discovery of luciferin and luciferase

An In-depth Technical Guide to the History and Discovery of Luciferin and Luciferase

For Researchers, Scientists, and Drug Development Professionals

Bioluminescence, the production and emission of light by a living organism, has fascinated scientists for centuries. At the heart of this captivating phenomenon lie two key components: luciferin, a light-emitting substrate, and luciferase, the enzyme that catalyzes the light-producing reaction. The discovery and subsequent elucidation of the luciferin-luciferase system have not only unraveled the biochemical basis of "living light" but have also paved the way for transformative technologies in biomedical research and drug development. This guide provides a comprehensive overview of the history, discovery, and core biochemistry of luciferin and luciferase systems, tailored for researchers and professionals in the life sciences.

A Journey Through Time: The Discovery of Luciferin and Luciferase

The scientific inquiry into bioluminescence dates back to ancient times, with early observations of glowing organisms documented by Greek and Roman naturalists.[1] However, it was not until the late 19th century that the chemical nature of this light began to be understood.

The Pioneering Work of Raphaël Dubois

The foundational discovery of the luciferin-luciferase system is credited to French pharmacologist Raphaël Dubois in the 1880s.[2][3] Intrigued by the bioluminescence of the click beetle Pyrophorus and the clam Pholas dactylus, Dubois conducted a series of elegant experiments that laid the groundwork for our modern understanding.[1][2][3][4][5][6]

Dubois hypothesized that bioluminescence was a chemical reaction.[1][4] In a landmark experiment, he created a glowing paste from bioluminescent clams and cold water.[1][4][5] He divided this paste into two portions. One was heated to near boiling, which caused the glow to cease immediately. The other, kept cold, eventually dimmed on its own. Upon mixing the cooled, heat-treated extract with the dimmed, unheated extract, the light emission was restored.[1][4][5]

From these observations, Dubois correctly deduced the existence of two key components: a heat-stable organic molecule which he named luciférine (now luciferin), and a heat-labile component, which he identified as an enzyme and called luciferase.[1][4] The term luciferin is derived from the Latin word "lucifer," meaning "light-bearer."[7]

Edmund Newton Harvey and the Diversity of Bioluminescent Systems

Building upon Dubois's foundational work, American zoologist Edmund Newton Harvey dedicated much of his career in the early 20th century to the study of bioluminescence.[8][9] His extensive research on a wide variety of luminous organisms, including fireflies, bacteria, and the marine ostracod Cypridina hilgendorfii (now Vargula hilgendorfii), revealed a crucial insight: luciferin and luciferase systems are species-specific.[7][8][10][11] Harvey demonstrated that the luciferin from one organism would not necessarily produce light with the luciferase from another.[7] This discovery established that there is not one universal luciferin-luciferase system, but rather a diverse array of analogous systems that have evolved independently.[7][9]

Osamu Shimomura and the Discovery of Aequorin and GFP

In the mid-20th century, a new chapter in bioluminescence research was opened by Osamu Shimomura. While studying the bioluminescence of the jellyfish Aequorea victoria in 1961, Shimomura and his colleagues isolated the protein responsible for its light emission.[12][13][14][15] They named this photoprotein "aequorin."[12][13][14] Unlike the classic luciferin-luciferase reaction, aequorin emits light in response to the binding of calcium ions, without the need for a separate luciferase enzyme in the traditional sense.[13]

During the purification of aequorin, Shimomura also discovered another protein that exhibited a bright green fluorescence, which he named Green Fluorescent Protein (GFP).[12][13][14] He later demonstrated that in the jellyfish, the blue light emitted by aequorin is absorbed by GFP, which in turn emits green light.[13][16] This discovery of energy transfer in bioluminescence and the subsequent cloning and expression of GFP have revolutionized molecular and cell biology, earning Shimomura a share of the 2008 Nobel Prize in Chemistry.[16]

Key Luciferin-Luciferase Systems: A Comparative Overview

Several distinct luciferin-luciferase systems have been characterized from various organisms. These systems differ in their substrates, enzymes, reaction mechanisms, and the color of light they produce. The following table summarizes the key quantitative properties of the most commonly utilized systems in research.

| Luciferase System | Substrate | Emission Max (λmax) | Quantum Yield (Φ) | ATP Requirement | Molecular Weight (Luciferase) |

| Firefly (Photinus pyralis) | D-Luciferin | ~560 nm | ~0.41 - 0.88 | Yes | ~61 kDa |

| Click Beetle (Pyrophorus plagiophthalamus) | D-Luciferin | 532 - 593 nm | ~0.61 | Yes | ~60 kDa |

| Renilla (Renilla reniformis) | Coelenterazine | ~480 nm | ~0.055 - 0.069 | No | ~36 kDa |

| Gaussia (Gaussia princeps) | Coelenterazine | ~480 nm | High (specific value not consistently reported) | No | ~20 kDa |

| Cypridina (Vargula hilgendorfii) | Vargulin | ~460 nm | High (specific value not consistently reported) | No | ~62 kDa |

Experimental Protocols

The methodologies for studying and utilizing luciferin-luciferase systems have evolved significantly since the pioneering experiments of Dubois. Modern assays are highly sensitive and adaptable for a wide range of applications.

Historical Experimental Protocol: Dubois's Demonstration of Luciferin and Luciferase

While precise, modern-style protocols are not available from Dubois's original publications, the principles of his experiment can be outlined as follows:

Objective: To demonstrate the presence of a heat-stable substrate and a heat-labile enzyme in bioluminescent organisms.

Materials:

-

Bioluminescent organisms (e.g., clams, Pholas dactylus)

-

Cold water

-

Mortar and pestle (or similar grinding tool)

-

Heating apparatus (e.g., water bath)

-

Test tubes or other suitable containers

Methodology:

-

Grind the bioluminescent organisms in cold water to create a luminescent paste.

-

Divide the paste into two equal portions in separate containers.

-

Sample A (Heat-Treated): Heat one portion to near-boiling temperature until light emission ceases completely. Allow this sample to cool to room temperature.

-

Sample B (Control): Keep the second portion at a cool temperature and observe as its luminescence gradually fades over time.

-

Once Sample B has ceased to glow, add the cooled Sample A to it.

-

Observation: Observe the immediate restoration of light emission upon mixing the two extracts.

Modern Experimental Protocol: Dual-Luciferase® Reporter Assay

The Dual-Luciferase® Reporter (DLR™) Assay is a widely used method for studying gene expression, where the expression of a target gene is coupled to the expression of a luciferase reporter gene. A second, different luciferase is used as an internal control for normalization.

Objective: To quantify the activity of both a primary (e.g., Firefly) and a control (e.g., Renilla) luciferase from a single sample of transfected cells.

Materials:

-

Transfected mammalian cells in a multi-well plate

-

Phosphate-Buffered Saline (PBS)

-

Passive Lysis Buffer (PLB)

-

Luciferase Assay Reagent II (LAR II - contains firefly luciferin)

-

Stop & Glo® Reagent (contains Renilla luciferin and quenches the firefly luciferase reaction)

-

Luminometer with injectors

Methodology:

-

Cell Lysis:

-

Aspirate the growth medium from the cultured cells.

-

Gently wash the cells once with PBS.

-

Add an appropriate volume of 1X Passive Lysis Buffer to each well (e.g., 20 µL for a 96-well plate).

-

Incubate the plate at room temperature for 15 minutes with gentle rocking to ensure complete cell lysis.

-

-

Luminometer Setup:

-

Program the luminometer to perform a dual-injection assay.

-

Set Injector 1 to dispense 100 µL of LAR II.

-

Set Injector 2 to dispense 100 µL of Stop & Glo® Reagent.

-

Incorporate a 2-second pre-read delay followed by a 10-second measurement period for each luciferase.

-

-

Measurement:

-

Place the plate containing the cell lysates into the luminometer.

-

Initiate the assay program.

-

Firefly Luciferase Measurement: Inject LAR II into the first well and measure the resulting luminescence.

-

Renilla Luciferase Measurement: Immediately following the first measurement, inject Stop & Glo® Reagent into the same well and measure the luminescence.

-

The luminometer will automatically proceed to the next well and repeat the process.

-

-

Data Analysis:

-

Calculate the ratio of the firefly luciferase activity to the Renilla luciferase activity for each sample to normalize for transfection efficiency and cell number.

-

Signaling Pathways and Reaction Mechanisms

The underlying biochemistry of luciferin-luciferase reactions involves the oxidation of the luciferin substrate, which results in the formation of an electronically excited product that emits a photon of light upon returning to its ground state.

Firefly Luciferase Reaction Pathway

The bioluminescence reaction in fireflies is one of the most well-characterized systems and is unique in its requirement for adenosine triphosphate (ATP).[9][17] This dependence on ATP has made firefly luciferase an invaluable tool for ATP assays and as a reporter in cell viability studies. The reaction proceeds in two main steps:

-

Adenylation of Luciferin: D-luciferin reacts with ATP in the presence of magnesium ions (Mg²⁺) to form luciferyl-adenosine monophosphate (luciferyl-AMP) and pyrophosphate (PPi).[18][19]

-

Oxidative Decarboxylation: The luciferyl-AMP intermediate is then oxidized by molecular oxygen, leading to the formation of a transient, high-energy dioxetanone ring. This intermediate decarboxylates to produce an excited state of oxyluciferin, AMP, and carbon dioxide. As the excited oxyluciferin relaxes to its ground state, it emits a photon of light.[18][19]

References

- 1. Quantitative Analysis of Bioluminescence Optical Signal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantum yields and kinetics of the firefly bioluminescence reaction of beetle luciferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantum yield enhancement of firefly bioluminescence with biomolecular condensates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. goldbio.com [goldbio.com]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. Fungi Get the Green Light - ChemistryViews [chemistryviews.org]

- 7. assaygenie.com [assaygenie.com]

- 8. Dual-Luciferase® Reporter Assay System Protocol [promega.com]